molecular formula C14H26O B14592718 5-(2-Ethoxyethenylidene)decane CAS No. 61147-80-6

5-(2-Ethoxyethenylidene)decane

Katalognummer: B14592718
CAS-Nummer: 61147-80-6
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: WPZVFLXEXIDAJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Ethoxyethenylidene)decane is an organic compound that belongs to the class of alkenes It is characterized by the presence of a long carbon chain with an ethoxyethenylidene group attached to the fifth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethenylidene)decane can be achieved through several methods. One common approach involves the reaction of decane with ethoxyethene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Ethoxyethenylidene)decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Ethoxyethenylidene)decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and membrane structure.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Ethoxyethenylidene)decane involves its interaction with specific molecular targets. The ethoxyethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and non-enzymatic reactions, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Decane: A simple alkane with a similar carbon chain length but lacking the ethoxyethenylidene group.

    Ethoxyethene: A smaller molecule with the ethoxyethenylidene group but a shorter carbon chain.

Uniqueness

5-(2-Ethoxyethenylidene)decane is unique due to the presence of both a long carbon chain and an ethoxyethenylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

61147-80-6

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-4-7-9-11-14(10-8-5-2)12-13-15-6-3/h13H,4-11H2,1-3H3

InChI-Schlüssel

WPZVFLXEXIDAJC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=C=COCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.